BenchChemオンラインストアへようこそ!

Diammonium glycyrrhizinate

Pharmacokinetics Bioavailability Oral absorption

Diammonium glycyrrhizinate (DG; CAS 79165-06-3; molecular formula C₄₂H₆₈N₂O₁₆; MW 856.99) is a dibasic ammonium salt of glycyrrhizic acid, the principal bioactive saponin extracted from the root of Glycyrrhiza uralensis (licorice). It is classified as a third-generation glycyrrhizic acid preparation, succeeding first-generation compound glycyrrhizin and second-generation monoammonium glycyrrhizinate.

Molecular Formula C42H68N2O16
Molecular Weight 857.0 g/mol
Cat. No. B8072518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammonium glycyrrhizinate
Molecular FormulaC42H68N2O16
Molecular Weight857.0 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N
InChIInChI=1S/C42H62O16.2H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);2*1H3/t19-,21-,22?,23-,24-,25-,26-,27+,28?,29-,30+,31+,34-,35-,38+,39-,40-,41+,42?;;/m0../s1
InChIKeySPPIIOPGDLITJE-JWTLOSTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diammonium Glycyrrhizinate: Procurement-Grade Characterization of a Third-Generation Ammonium Glycyrrhizinate Salt for Hepatoprotection and Anti-Inflammatory Research


Diammonium glycyrrhizinate (DG; CAS 79165-06-3; molecular formula C₄₂H₆₈N₂O₁₆; MW 856.99) is a dibasic ammonium salt of glycyrrhizic acid, the principal bioactive saponin extracted from the root of Glycyrrhiza uralensis (licorice). It is classified as a third-generation glycyrrhizic acid preparation, succeeding first-generation compound glycyrrhizin and second-generation monoammonium glycyrrhizinate . DG is distinguished by its α-configuration at the C-18 position, high aqueous solubility (≥100 mg/mL in water at 25°C), and dual ammonium counterions, which collectively influence its pharmacokinetic behavior, cellular permeability, and therapeutic indication scope relative to other in-class salts [1].

Why Diammonium Glycyrrhizinate Cannot Be Interchanged with Monoammonium Glycyrrhizinate or Magnesium Isoglycyrrhizinate Without Evidence


Despite sharing a common glycyrrhetinic acid pharmacophore and overlapping therapeutic claims (anti-inflammatory, hepatoprotective, membrane-stabilizing), clinically meaningful differences among glycyrrhizinate salts have been demonstrated at the pharmacokinetic, metabolomic, and clinical-efficacy levels [1]. Monoammonium glycyrrhizinate (MONO) exhibits lower systemic exposure (AUC₀₋ₜ 320.23 ± 78.63 μg·h·mL⁻¹) and slower absorption (Tmax 8 h) compared with DG (Tmax 6 h), while magnesium isoglycyrrhizinate (MAGN) shows the highest AUC (552.31 ± 119.93 μg·h·mL⁻¹) but the slowest Tmax (9.66 h), reflecting its lower solubility [1]. Cellular metabolomics further reveal that DG preferentially modulates lipid-metabolism and viral-hepatitis-related pathways, whereas MAGN augments antioxidant components more suited to drug-induced liver injury (DILI) [1]. Procurement without distinguishing these salts risks selecting a suboptimal candidate for the intended disease model or clinical indication, undermining experimental reproducibility and therapeutic outcomes.

Diammonium Glycyrrhizinate: Quantitative Differential Evidence Versus Monoammonium Glycyrrhizinate, Magnesium Isoglycyrrhizinate, and Standard-of-Care Comparators


Pharmacokinetic Head-to-Head Comparison: DG Achieves Faster Tmax than Monoammonium Glycyrrhizinate and Magnesium Isoglycyrrhizinate with Superior Bioavailability Versus Monoammonium

In a direct comparative pharmacokinetic study in rats following a single oral gavage dose, diammonium glycyrrhizinate (DIAM) attained its peak plasma concentration (Cmax) at 6 hours, compared with 8 hours for monoammonium glycyrrhizinate (MONO) and 9.66 hours for magnesium isoglycyrrhizinate (MAGN) [1]. MONO displayed the lowest overall systemic exposure, with an AUC₀₋ₜ of 320.23 ± 78.63 μg·h·mL⁻¹, while MAGN achieved the highest AUC₀₋ₜ at 552.31 ± 119.93 μg·h·mL⁻¹ (p < 0.05) [1]. Both DIAM and MAGN exhibited superior bioavailability and hepatoprotective profiles compared to MONO [1]. The faster Tmax of DIAM is attributed to its superior aqueous solubility [1].

Pharmacokinetics Bioavailability Oral absorption Glycyrrhizinate salts

Direct Head-to-Head Meta-Analysis: Diammonium Glycyrrhizinate Demonstrates Statistically Superior Efficacy Over Monoammonium Glycyrrhizinate in Chronic Hepatitis B

A meta-analysis of 24 randomized controlled trials encompassing 3,201 patients with chronic hepatitis B directly compared diammonium glycyrrhizinate (DG) against other hepatoprotective regimens, including monoammonium glycyrrhizinate [1]. The DG group demonstrated a significantly higher overall effective rate compared with the control group (P < 0.01), and critically, the DG group's effective rate was significantly higher than that of the monoammonium glycyrrhizinate group (P < 0.01) [1]. DG combined with Salvia miltiorrhiza (Danshen) additionally exhibited marked anti-fibrotic efficacy [1]. No significant adverse reactions were observed [1].

Chronic hepatitis B Clinical efficacy Meta-analysis Monoammonium glycyrrhizinate

Quantitative Hepatoprotective Effect in Anti-Tuberculosis Drug-Induced Liver Injury: DG Significantly Reduces ALT, AST, and TBIL Elevation Versus Standard Anti-TB Regimen Alone

In a retrospective clinical analysis of 113 pulmonary tuberculosis patients, 58 patients receiving DG combined with standard anti-TB therapy (2HRZE/4HR) were compared against 55 patients receiving anti-TB therapy alone [1]. The DG group exhibited a significantly higher total treatment efficacy and a significantly lower incidence of liver injury compared to the Routine group (P < 0.05) [1]. Post-treatment, levels of total bilirubin (TBIL), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) were significantly elevated in both groups but were significantly lower in the DG group than in the Routine group (P < 0.05) [1]. There was no significant difference in adverse reaction incidence between groups (P > 0.05) [1]. Separately, a 2019 meta-analysis of 24 RCTs with 2,116 DILI patients confirmed that DG preparations significantly improved treatment response rate (RR = 1.20, 95% CI [1.12, 1.28], P < 0.0001) and reduced ALT (WMD = -20.01, 95% CI [-29.00, -11.02], P < 0.0001) and AST (WMD = -64.36, 95% CI [-92.77, -35.96], P < 0.0001) versus controls [2].

Drug-induced liver injury Hepatoprotection Anti-tuberculosis ALT/AST reduction

Anti-Inflammatory Efficacy in Ulcerative Colitis Model: DG Demonstrates Comparable Potency to Dexamethasone with NF-κB/TNF-α/ICAM-1 Pathway Suppression

In a rat model of acetic acid-induced ulcerative colitis, diammonium glycyrrhizinate (DG) was directly compared against dexamethasone as a positive control [1]. Compared to the acetic acid control group, both DG and dexamethasone showed a significant anti-inflammatory effect (P < 0.01) [1]. The expression of NF-κB, TNF-α, and ICAM-1 in colonic mucosa was significantly lower in both the DG group and the dexamethasone group compared to the acetic acid group [1]. The study concluded that DG reduces inflammatory injury in ulcerative colitis via suppression of NF-κB, TNF-α, and ICAM-1 [1].

Anti-inflammatory Ulcerative colitis NF-κB pathway Dexamethasone comparator

Cellular Metabolomics-Based Disease-Indication Differentiation: DG Is More Suitable for NAFLD and Viral Hepatitis, Whereas Magnesium Isoglycyrrhizinate Favors DILI

A 2025 cellular metabolomics study using UPLC-TOF-MS/MSe on normal human liver LO2 cells compared the metabolic pathway modulation of MONO, DIAM (DG), and MAGN [1]. The findings demonstrated that MAGN augments antioxidant components, favoring its application in drug-induced liver injury (DILI) [1]. Conversely, DIAM appears to be a more suitable candidate for addressing non-alcoholic fatty liver disease (NAFLD) and viral hepatitis based on its differential metabolic pathway engagement [1]. At moderate doses (400 μM), DIAM and MAGN exhibited comparable liver protection rates, both surpassing MONO; at 600 μM, MAGN demonstrated a superior protective rate compared to DIAM [1]. This study provides the first mechanistic, metabolomics-level differentiation among these clinically used glycyrrhizinate salts [1].

Metabolomics NAFLD Viral hepatitis Drug-induced liver injury Disease-specific selection

High Aqueous Solubility (≥100 mg/mL) Enables Formulation Flexibility and Rapid Absorption Not Achievable with Less Soluble Glycyrrhizinate Salts

Diammonium glycyrrhizinate exhibits high aqueous solubility of 100 mg/mL (116.68 mM) in water at 25°C and equivalent solubility in DMSO, while being insoluble in ethanol . This high water solubility is a direct consequence of its dibasic ammonium salt structure and is explicitly cited as the reason for its faster Tmax (6 h) compared to MONO (8 h) and MAGN (9.66 h) [1]. In contrast, magnesium isoglycyrrhizinate has relatively lower aqueous solubility, which contributes to its slower in vivo release and longer half-life [1][2]. The high solubility of DG facilitates the preparation of diverse pharmaceutical formulations including injections, enteric-coated capsules, sustained-release pellets, and floating gastro-retentive tablets, all of which are documented in the patent and biomedical literature [3][4].

Solubility Formulation Aqueous solubility Bioavailability

Evidence-Backed Application Scenarios for Diammonium Glycyrrhizinate Procurement in Research and Industrial Settings


Chronic Hepatitis B and Viral Hepatitis Research: Where DG Outperforms Monoammonium Glycyrrhizinate

When the research objective is treatment of chronic viral hepatitis B or general viral hepatitis, DG is supported by the largest head-to-head meta-analysis dataset (3,201 patients; 24 RCTs) demonstrating statistically superior efficacy over monoammonium glycyrrhizinate (P < 0.01) [1]. DG also exhibits a faster Tmax (6 h vs 8 h) and superior bioavailability to MONO, ensuring more rapid and extensive systemic exposure [2]. Cellular metabolomics data further identify DG as the more suitable candidate among glycyrrhizinate salts for viral hepatitis applications, based on its differential metabolic pathway engagement [2]. Procurement for viral hepatitis models should prioritize DG over MONO on these grounds.

Non-Alcoholic Fatty Liver Disease (NAFLD) Models: DG Is the Metabolomics-Preferred Glycyrrhizinate Salt

Cellular metabolomics profiling in human hepatocyte LO2 cells has differentiated DG from magnesium isoglycyrrhizinate (MAGN) and monoammonium glycyrrhizinate (MONO) at the pathway level, identifying DG as the more suitable candidate for NAFLD research [1]. This metabolomics-based differentiation provides the first mechanistic rationale for selecting DG over MAGN or MONO in NAFLD-focused preclinical studies, where lipid metabolism pathway modulation is critical [1]. At moderate doses (400 μM), DG achieves liver protection rates comparable to MAGN and superior to MONO [1].

Anti-Tuberculosis Drug-Induced Liver Injury (DILI) Prevention and Treatment Protocols

In anti-TB DILI, DG has been demonstrated in a controlled clinical study (n = 113) to significantly reduce the incidence of liver injury and attenuate TBIL, ALT, and AST elevations compared to standard anti-TB therapy alone (P < 0.05) [1]. A broader meta-analysis of 2,116 DILI patients across 24 RCTs confirmed that DG preparations significantly improve treatment response rates (RR = 1.20, P < 0.0001) and reduce ALT (WMD = -20.01) and AST (WMD = -64.36) compared with controls [2]. Notably, in the anti-TB DILI prevention setting, a network meta-analysis of 97 RCTs found that while DG is effective in reducing liver injury incidence, compound glycyrrhizin (CGC) and DG enteric-coated capsules (DGEC) were superior to standard DG (DGC) for prevention [3]. However, procurement of DG as a hepatoprotective adjunct in anti-TB treatment remains evidence-supported, particularly where enteric-coated or combination formulations are unavailable.

Chronic Inflammatory Disease Models Requiring Steroid-Sparing Anti-Inflammatory Strategy

DG demonstrates anti-inflammatory efficacy comparable to dexamethasone (both P < 0.01 vs control) in the acetic acid-induced ulcerative colitis rat model, with both agents significantly suppressing NF-κB, TNF-α, and ICAM-1 expression in colonic mucosa [1]. This positions DG as a procurement-relevant alternative for chronic inflammatory disease models (including ulcerative colitis, rosacea, and other NF-κB-driven conditions) where long-term corticosteroid use is undesirable due to immunosuppressive and metabolic side effects [1][2].

Quote Request

Request a Quote for Diammonium glycyrrhizinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.